molecular formula C72H101N17O26 B549167 Daptomycin CAS No. 103060-53-3

Daptomycin

Cat. No. B549167
CAS RN: 103060-53-3
M. Wt: 1620.7 g/mol
InChI Key: DOAKLVKFURWEDJ-OFNKPWESSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daptomycin is a cyclic lipopeptide antibiotic used in the treatment of systemic and life-threatening infections caused by Gram-positive organisms . It is sold under the brand name Cubicin among others . This compound was removed from the World Health Organization’s List of Essential Medicines in 2019 . The World Health Organization classifies this compound as critically important for human medicine .


Synthesis Analysis

This compound is produced by Streptomyces roseosporus . The synthesis of this compound begins with the activation of decanoic acid by DptE, which then transfers the acid onto DptF. The condensation reaction between acid and tryptophan is catalyzed by DptA. Next, under the action of DptA, DptBC, and DptD, the remaining 12 amino acids are condensed and connected to the being synthesized peptide chain in turn .


Molecular Structure Analysis

The polypeptide portion of this compound consists of 13 amino acid residues, the ten C-terminal of which form a cyclic peptide . The ring is closed by an ester bond, between the alcohol group of threonine 10 and the carboxylic acid group of the C-terminal kynurenine . This compound is classified as a depsipeptide .


Chemical Reactions Analysis

This compound has a unique mechanism of action, disrupting multiple aspects of cell membrane function and inhibiting protein, DNA, and RNA synthesis . It binds to the bacterial cell membranes, causing rapid depolarization of the membrane due to potassium efflux .


Physical And Chemical Properties Analysis

This compound is a trianion at physiological pH, which binds Ca 2+ in a 1:1 stoichiometric ratio to become a monoanion . Calcium-binding facilitates this compound’s insertion into bacterial membranes preferentially due to their high content of the acidic phospholipids phosphatidylglycerol (PG) and cardiolipin (CL) .

Scientific Research Applications

  • Bactericidal Activity Against Gram-Positive Pathogens :

    • Daptomycin exhibits rapid bactericidal activity against various Gram-positive pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (Carpenter & Chambers, 2004).
    • The drug is effective against penicillin-resistant Streptococcus pneumoniae and ampicillin-resistant enterococci (Sauermann et al., 2007).
  • Mechanism of Action :

    • This compound acts by causing membrane distortions in bacterial cells, leading to mislocalization of essential proteins for cell division and cell wall synthesis, ultimately resulting in cell death (Pogliano et al., 2012).
  • Structure-Activity Relationships :

    • Extensive research has been conducted on the structure-activity relationships of this compound, highlighting its biosynthesis and modifications to enhance its antimicrobial properties (Karas et al., 2020).
  • Mode of Action and Resistance Mechanisms :

    • Studies on this compound have explored its mode of action, focusing on its impact on cell membranes and the development of resistance mechanisms (Gray & Wenzel, 2020).
  • Combination Therapy and High-Dose Strategies :

    • Research has examined the use of this compound in combination with other antibiotics and at high doses, aiming to enhance its efficacy against difficult-to-treat infections (Gould et al., 2013).
  • Pre-clinical Experiences and Safety Profile :

    • This compound has been evaluated for its broad-spectrum activity, pharmacokinetics, and safety profile in pre-clinical studies, confirming its potential as a reliable treatment option for Gram-positive infections (Hawkey, 2008).

Mechanism of Action

Target of Action

Daptomycin, a cyclic lipopeptide antibiotic, exhibits potent bactericidal activity against Gram-positive organisms, including streptococci, coagulase-negative staphylococci, and Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) and glycopeptide intermediate Staphylococcus aureus (GISA) . The primary target of this compound is the bacterial cell membrane .

Mode of Action

This compound has a unique mode of action. It binds to the bacterial cell membranes in a calcium-dependent manner . This binding event may occur via interaction with the bacterial membrane lipid, phosphatidylglycerol . Once bound, this compound inserts into the cell membrane, causing rapid depolarization due to potassium efflux . This results in a loss of membrane potential leading to inhibition of protein, DNA, and RNA synthesis .

Biochemical Pathways

This compound disrupts multiple aspects of bacterial cell membrane function . It is proposed that this compound can bind two calcium equivalents and form oligomers . The aggregation of this compound alters the curvature of the membrane, creating holes that leak ions . This causes rapid depolarization, resulting in a loss of membrane potential leading to inhibition of protein, DNA, and RNA synthesis . This disruption of the cell membrane function and the subsequent biochemical pathways leads to bacterial cell death .

Pharmacokinetics

This compound’s pharmacokinetic properties include absorption, distribution, metabolism, and excretion (ADME). It is known that this compound is administered intravenously , indicating that it has 100% bioavailability. The elimination half-life of this compound is between 7 to 11 hours, and it is primarily excreted by the kidneys .

Result of Action

The result of this compound’s action is the rapid, concentration-dependent bacterial death . By disrupting the cell membrane function and inhibiting the synthesis of essential biomolecules like proteins, DNA, and RNA, this compound causes the bacterial cells to die .

Action Environment

The activity of this compound is influenced by environmental factors. For instance, the presence of calcium ions stimulates this compound oligomerization and reduces the overall negative charge of the peptide, facilitating its insertion into bacterial membranes . Furthermore, this compound preferentially localizes in phosphatidylglycerol-rich membrane domains, and mutations affecting phosphatidylglycerol prevalence are linked to this compound resistance .

Safety and Hazards

Daptomycin can cause the breakdown of muscle tissue, which can lead to kidney failure . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Daptomycin is entering a market increasingly crowded with new anti-Gram-positive agents. More work is required to establish those settings where this compound and other new compounds offer real advantages over established glycopeptides and over each other . There are increasing reports of this compound resistance, in Staphylococcus aureus, Enterococcus faecium and Enterococcus faecalis isolates .

Biochemical Analysis

Biochemical Properties

Daptomycin has a unique structure that allows it to interact directly with lipid membrane phospholipids, the major component of lipid membranes in immune cells . It also has the ability to penetrate immune cells including neutrophils and macrophages .

Cellular Effects

This compound disrupts multiple aspects of cell membrane function and inhibits protein, DNA, and RNA synthesis . It has distinct mechanisms of action, disrupting multiple aspects of cell membrane function . It inserts into the cell membrane in a phosphatidylglycerol-dependent fashion, where it then aggregates .

Molecular Mechanism

This compound’s mechanism of action involves disrupting multiple aspects of bacterial cell membrane function. It inserts into the cell membrane in a phosphatidylglycerol-dependent fashion, where it then aggregates . The aggregation of this compound alters the curvature of the membrane, which creates holes that leak ions .

Temporal Effects in Laboratory Settings

The pharmacokinetics of this compound are altered under certain pathophysiological conditions, resulting in high interindividual variability . This includes changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

It is known that small amounts of three oxidative and one unidentified metabolite(s) are found in urine but not in plasma . The site of metabolism is unclear, as studies using human hepatocytes suggest that this compound effectively does not interact at all with the various CYP450 enzymes present in the liver .

Transport and Distribution

This compound is not absorbed from the gastrointestinal tract and needs to be administered parenterally . The distribution of this compound is limited due to its negative charge at physiological pH and its high binding to plasma proteins (about 90%) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Daptomycin involves the coupling of several amino acids and a fatty acid to form a cyclic lipopeptide.", "Starting Materials": [ "L-Aspartic acid", "L-Lysine", "L-Serine", "L-Threonine", "L-Leucine", "L-Valine", "L-Cysteine", "Fatty acid" ], "Reaction": [ "The first step involves the protection of the carboxyl group of L-aspartic acid with a protecting group such as tert-butyloxycarbonyl (BOC).", "The amino group of L-lysine is then protected with a benzyloxycarbonyl (CBZ) group.", "L-Serine and L-threonine are protected with a tert-butyldimethylsilyl (TBDMS) group.", "L-Leucine and L-valine are protected with a tert-butyl (t-Bu) group.", "L-Cysteine is protected with a trityl (Tr) group.", "The protected amino acids are then coupled together using standard peptide coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the linear peptide.", "The linear peptide is then cyclized by coupling the N-terminus of L-lysine with the carboxyl group of L-aspartic acid to form a cyclic peptide.", "The fatty acid is then coupled to the cyclic peptide using a reagent such as dicyclohexylcarbodiimide (DCC) to form the final product, Daptomycin." ] }

CAS RN

103060-53-3

Molecular Formula

C72H101N17O26

Molecular Weight

1620.7 g/mol

IUPAC Name

(3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-(1-carboxypropan-2-yl)-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C72H101N17O26/c1-5-6-7-8-9-10-11-22-53(93)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(108)84-45(27-52(75)92)67(109)86-48(30-59(102)103)68(110)89-61-37(4)115-72(114)49(26-51(91)40-18-12-14-19-41(40)74)87-71(113)60(35(2)24-56(96)97)88-69(111)50(34-90)82-55(95)32-77-63(105)46(28-57(98)99)83-62(104)36(3)79-65(107)47(29-58(100)101)85-64(106)43(21-16-23-73)80-54(94)33-78-70(61)112/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,112)(H,79,107)(H,80,94)(H,81,93)(H,82,95)(H,83,104)(H,84,108)(H,85,106)(H,86,109)(H,87,113)(H,88,111)(H,89,110)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t35?,36-,37?,43+,44+,45+,46+,47+,48+,49+,50-,60+,61?/m1/s1

InChI Key

DOAKLVKFURWEDJ-OFNKPWESSA-N

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NC3C(OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C

SMILES

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C

Canonical SMILES

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C

Appearance

solid powder

Antibiotics are used in the treatment of infections caused by bacteria. They work by killing bacteria or preventing their growth. Daptomycin will not work for colds, flu, or other virus infections. It was approved in September 2003 for the treatment of complicated skin and soft tissue infections. It has a safety profile similar to other agents commonly administered to treat gram-positive infections.

boiling_point

2078.2±65.0 °C at 760 mmHg

melting_point

N/A

Other CAS RN

103060-53-3

Purity

>94% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO.

storage

−20°C

synonyms

Cubicin
Daptomycin
Daptomycin, 9 L beta Aspartic Acid
Daptomycin, 9-L beta-Aspartic Acid
Deptomycin
LY 146032
LY-146032
LY146032

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.